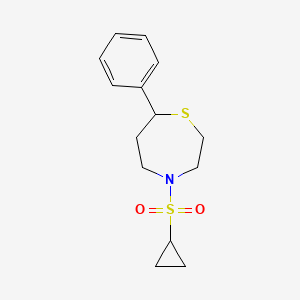

4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclopropylsulfonyl-7-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S2/c16-19(17,13-6-7-13)15-9-8-14(18-11-10-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMHPTDUTVPLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane typically involves the condensation of cyclopropylsulfonyl chloride with a suitable thiazepane precursor. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiazepane derivative.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: De-sulfonylated thiazepane.

Substitution: Various substituted thiazepane derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

4-((4-Fluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane

- Key Difference : Replaces the cyclopropylsulfonyl group with a 4-fluorophenylsulfonyl substituent.

- However, the bulky aromatic ring may reduce conformational flexibility, affecting target binding .

Thiadiazolo-Pyrimidine Derivatives (e.g., 7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine)

- Core Structure : Shares the 7-phenyl substitution but replaces the thiazepane ring with a thiadiazolo-pyrimidine scaffold.

- Functional Implications : The fused heterocyclic system enhances π-π stacking interactions in biological systems, which may improve binding to aromatic-rich enzyme pockets. This contrasts with the thiazepane’s saturated ring, which offers greater torsional flexibility .

4-(Cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylic Acid

- The sulfonamidomethyl linkage and carboxylic acid terminus suggest utility in prodrug design or as a polar pharmacophore, differing from the direct sulfonyl-thiazepane conjugation in the target compound .

Analytical Data

Note: Gaps in data for the target compound highlight the need for further experimental characterization.

Biologische Aktivität

4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane is a thiazepane derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been investigated for its effects on various biological targets, including its role in inflammation, cancer treatment, and neurological disorders.

Chemical Structure and Properties

- IUPAC Name: 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane

- Molecular Formula: C12H15N1O2S2

- Molecular Weight: 273.38 g/mol

The biological activity of 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane primarily involves its interaction with specific molecular targets within the body. Preliminary studies suggest that it may inhibit protein tyrosine kinases (PTKs), which play a crucial role in signal transduction pathways that regulate cell proliferation and differentiation.

Target Pathways

- Signal Transduction Pathways: Inhibition of PTKs can disrupt pathways involved in cellular growth and survival.

- Inflammatory Response: The compound may modulate inflammatory responses by affecting the recruitment and activation of immune cells.

Anticancer Activity

Research indicates that 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its utility as a therapeutic agent in oncology.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell growth | |

| Prostate Cancer | Induction of apoptosis | |

| Lung Cancer | Suppression of metastasis |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It appears to reduce neutrophil migration towards sites of inflammation, thereby potentially alleviating conditions characterized by excessive inflammatory responses.

Case Studies

-

In Vivo Model of Inflammation:

In a zebrafish model, treatment with 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane resulted in a significant reduction in neutrophil recruitment to inflamed tissues. This suggests a mechanism where the compound promotes resolution of inflammation by inhibiting the migration of immune cells. -

Cancer Treatment Studies:

A study involving human breast cancer cell lines demonstrated that treatment with this thiazepane derivative led to decreased cell viability and increased apoptosis rates. The findings indicate its potential application in targeted cancer therapies.

Q & A

Q. Purity Optimization :

- Chromatography : Use flash column chromatography (silica gel, gradient elution) .

- Crystallization : Recrystallization from ethanol/water mixtures .

- Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | 65–70 | 85–90 |

| Sulfonylation | Cyclopropylsulfonyl chloride, Et₃N, CH₂Cl₂, RT | 75–80 | 90–95 |

| Coupling | Pd(PPh₃)₄, NaHCO₃, DME/H₂O, 90°C | 60–65 | 85–90 |

Advanced: How can computational methods predict the reactivity of the thiazepane ring in functionalization?

Answer:

- DFT Calculations : Model the electron density of the sulfur and nitrogen atoms in the thiazepane ring to identify nucleophilic/electrophilic sites. For example, sulfonyl groups reduce electron density at sulfur, making it less reactive toward oxidation .

- Molecular Docking : Predict binding interactions with biological targets (e.g., enzymes) by simulating hydrogen bonding between the sulfonyl group and active-site residues .

- MD Simulations : Analyze conformational flexibility of the seven-membered ring under physiological conditions to guide derivatization .

Key Insight : The cyclopropylsulfonyl group enhances steric hindrance, limiting ring-opening reactions compared to non-sulfonylated analogs .

Basic: What spectroscopic techniques are critical for characterizing 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane?

Answer:

- ¹H/¹³C NMR : Identify protons on the phenyl group (δ 7.2–7.5 ppm) and thiazepane ring (δ 3.0–4.0 ppm for CH₂-S/N). Sulfonyl groups deshield adjacent protons .

- HRMS : Confirm molecular formula (e.g., C₁₄H₁₇NO₂S₂) with <2 ppm error .

- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and C-S bonds (700–600 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

Answer:

Case Study : Discrepancies in antimicrobial activity between 4-(cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane and its difluorophenyl analog :

- Structural Analysis : Fluorine substituents increase electronegativity, altering target binding .

- Assay Variability : Standardize MIC testing using broth microdilution (CLSI guidelines) to minimize false negatives .

Q. Table 2: Bioactivity Comparison

| Compound | Substituent | MIC (μg/mL) | Target Enzyme IC₅₀ (μM) |

|---|---|---|---|

| A | Phenyl | 12.5 | 8.3 |

| B | 2,5-Difluorophenyl | 6.2 | 3.1 |

Methodological Fix : Use isogenic cell lines and control for efflux pump expression .

Basic: What are the stability considerations for 4-(Cyclopropylsulfonyl)-7-phenyl-1,4-thiazepane under experimental conditions?

Answer:

- Thermal Stability : Stable up to 150°C (TGA data) but degrades at higher temperatures via ring-opening .

- Light Sensitivity : Store in amber vials at -20°C to prevent sulfonyl group photodegradation .

- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis .

Advanced: How to design analogs for improved pharmacokinetics while retaining bioactivity?

Answer:

- Bioisosteric Replacement : Replace the cyclopropylsulfonyl group with trifluoromethanesulfonyl to enhance metabolic stability .

- Prodrug Strategies : Esterify the sulfonyl group (e.g., methyl ester) for increased membrane permeability, with in vivo hydrolysis .

- SAR Studies : Test substituents at the 7-position (e.g., electron-withdrawing groups on phenyl) to optimize logP and solubility .

Q. Key Data :

- logP (Predicted) : 2.1 (parent) vs. 1.8 (trifluoromethyl analog) .

- Aqueous Solubility : 0.5 mg/mL (parent) vs. 1.2 mg/mL (prodrug ester) .

Basic: What are the documented biological targets of thiazepane derivatives?

Answer:

- Enzyme Inhibition : Serine proteases (e.g., trypsin-like enzymes) via sulfonyl group interactions .

- Receptor Modulation : GPCRs (e.g., dopamine D₂) through hydrophobic interactions with the phenyl group .

- Antimicrobial Targets : Bacterial dihydrofolate reductase (DHFR) .

Advanced: What strategies mitigate side reactions during sulfonylation of the thiazepane core?

Answer:

- Temperature Control : Perform sulfonylation at 0–5°C to minimize sulfone over-oxidation .

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .

- By-Product Removal : Employ scavenger resins (e.g., polymer-bound thiourea) to trap excess reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.